

"3-(Quinolin-3-yloxy)aniline" spectroscopic data comparison with literature values

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Compound of Interest

Compound Name: 3-(Quinolin-3-yloxy)aniline

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Spectroscopic Profile of 3-(Quinolin-3-yloxy)aniline: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the spectroscopic data for **3-(Quinolin-3-yloxy)aniline**, a molecule of interest in medicinal chemistry. Due to the limited availability of peer-reviewed, published experimental spectra for this specific compound, this guide will focus on a comparison between predicted spectroscopic data and established values for its constituent chemical moieties.

Introduction to Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in the characterization of chemical structures. ^1H NMR and ^{13}C NMR provide detailed information about the hydrogen and carbon framework of a molecule, respectively, while MS reveals the compound's molecular weight and fragmentation pattern. The precise chemical shifts, coupling constants, and mass-to-charge ratios are unique fingerprints of a molecule's structure.

Predicted Spectroscopic Data for 3-(Quinolin-3-yloxy)aniline

In the absence of readily available, published experimental spectra, we present the predicted ^1H and ^{13}C NMR data for **3-(Quinolin-3-yloxy)aniline**. This data, generated through computational algorithms, serves as a valuable reference point for researchers synthesizing or working with this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-(Quinolin-3-yloxy)aniline

Chemical Shift (δ , ppm)	Multiplicity	Protons	Assignment
8.78	d	1H	H-2 (Quinoline)
8.10	d	1H	H-4 (Quinoline)
7.95	d	1H	H-8 (Quinoline)
7.65	t	1H	H-6 (Quinoline)
7.55	t	1H	H-7 (Quinoline)
7.40	d	1H	H-5 (Quinoline)
7.20	t	1H	H-5' (Aniline)
6.85	d	1H	H-2' (Aniline)
6.75	t	1H	H-6' (Aniline)
6.60	dd	1H	H-4' (Aniline)
5.30	br s	2H	-NH ₂ (Aniline)

Note: Predicted data is sourced from computational models and may vary from experimental values. The assignments are based on the chemical structure.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3-(Quinolin-3-yloxy)aniline

Chemical Shift (δ , ppm)	Assignment
155.0	C-3 (Quinoline)
148.5	C-8a (Quinoline)
147.0	C-1' (Aniline)
145.0	C-2 (Quinoline)
144.0	C-3' (Aniline)
130.0	C-4a (Quinoline)
129.5	C-6 (Quinoline)
129.0	C-5' (Aniline)
128.0	C-8 (Quinoline)
127.0	C-7 (Quinoline)
122.0	C-5 (Quinoline)
120.0	C-4 (Quinoline)
110.0	C-6' (Aniline)
109.0	C-2' (Aniline)
105.0	C-4' (Aniline)

Note: Predicted data is sourced from computational models and may vary from experimental values. The assignments are based on the chemical structure.

Mass Spectrometry

The expected exact mass of **3-(Quinolin-3-yloxy)aniline** (C₁₅H₁₂N₂O) is approximately 236.0950 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 237.1028.

Experimental Protocols

For researchers aiming to acquire experimental data for **3-(Quinolin-3-yloxy)aniline**, the following general protocols for NMR and MS are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

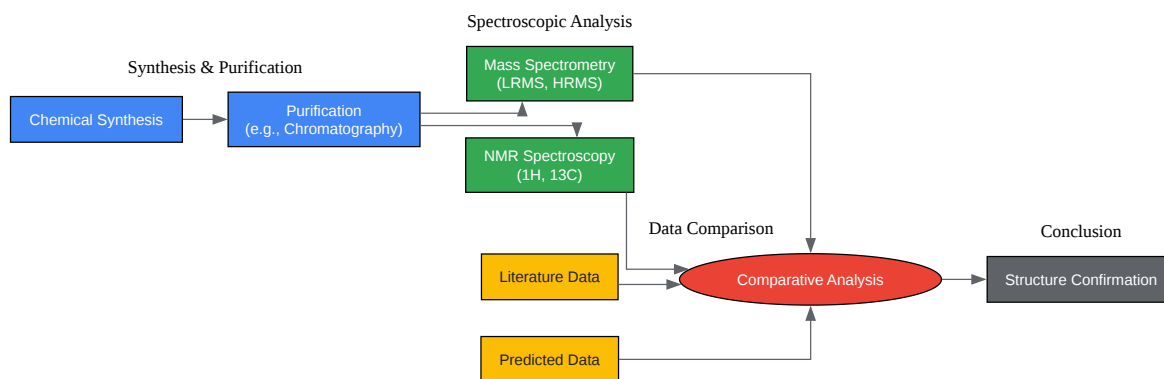
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on the compound's solubility and the desired resolution of the spectra.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling techniques (e.g., broadband decoupling) should be used to simplify the spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Analysis:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm the elemental composition.

Workflow for Spectroscopic Analysis and Data Comparison

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound and its comparison with literature or predicted data.



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